molecular formula C16H19N3O B2813003 N-(3-Benzylamino-propyl)-isonicotinamide CAS No. 431056-19-8

N-(3-Benzylamino-propyl)-isonicotinamide

Cat. No.: B2813003
CAS No.: 431056-19-8
M. Wt: 269.348
InChI Key: OGTYBPYVHPQGCG-UHFFFAOYSA-N
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Description

N-(3-Benzylamino-propyl)-isonicotinamide: is an organic compound with the molecular formula C16H20N3O It is a derivative of isonicotinamide, featuring a benzylamino-propyl group attached to the nitrogen atom of the isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Benzylamino-propyl)-isonicotinamide typically involves the reaction of isonicotinic acid or its derivatives with 3-benzylamino-propylamine. One common method is the amidation reaction, where isonicotinic acid is first converted to its acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with 3-benzylamino-propylamine to form the desired amide.

Reaction Conditions:

    Step 1: Conversion of isonicotinic acid to isonicotinoyl chloride using thionyl chloride.

    Step 2: Amidation reaction with 3-benzylamino-propylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Benzylamino-propyl)-isonicotinamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N-(3-Benzylamino-propyl)-isonicotinamide: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: The compound is used in studies related to cell signaling and molecular interactions due to its structural similarity to biologically active molecules.

    Materials Science: It is explored for its use in the synthesis of novel polymers and materials with specific properties, such as conductivity or biocompatibility.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-Benzylamino-propyl)-isonicotinamide exerts its effects is primarily through its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The isonicotinamide moiety can interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their function.

Comparison with Similar Compounds

N-(3-Benzylamino-propyl)-isonicotinamide: can be compared with other similar compounds, such as:

Uniqueness:

  • The presence of both the benzylamino and isonicotinamide groups in This compound provides a unique combination of properties, making it versatile for various applications in research and industry.

Conclusion

This compound: is a compound of significant interest due to its versatile applications in medicinal chemistry, biology, materials science, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

N-[3-(benzylamino)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-7-11-17-12-8-15)19-10-4-9-18-13-14-5-2-1-3-6-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTYBPYVHPQGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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